molecular formula C11H9N3O2 B3049208 2-Amino-3-nitro-5-phenylpyridine CAS No. 198017-59-3

2-Amino-3-nitro-5-phenylpyridine

Cat. No.: B3049208
CAS No.: 198017-59-3
M. Wt: 215.21 g/mol
InChI Key: NYPHZLFSKUPDMD-UHFFFAOYSA-N
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Description

2-Amino-3-nitro-5-phenylpyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group at the second position, a nitro group at the third position, and a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitro-5-phenylpyridine typically involves the nitration of 2-amino-5-phenylpyridine. One common method includes the reaction of 2-amino-5-phenylpyridine with a nitrating agent such as dinitrogen pentoxide in an organic solvent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides.

Major Products:

Scientific Research Applications

2-Amino-3-nitro-5-phenylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-nitro-5-phenylpyridine involves its interaction with specific molecular targets. For instance, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions .

Comparison with Similar Compounds

Comparison: 2-Amino-3-nitro-5-phenylpyridine is unique due to the presence of the phenyl group at the fifth position, which imparts distinct steric and electronic properties. This differentiates it from other nitropyridines, which may lack the phenyl substitution and thus exhibit different reactivity and applications .

Properties

IUPAC Name

3-nitro-5-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPHZLFSKUPDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445386
Record name 2-Amino-3-nitro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198017-59-3
Record name 2-Amino-3-nitro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-3-nitropyridine-2-amine (10 g), phenylboronic acid (8.39 g), tetrakis(triphenylphosphine)palladium(0) (5.3 g), 2N aqueous sodium carbonate solution (100 ml) and dimethoxyethane (500 ml) was heated under reflux under an argon atmosphere for 5 hr. The insoluble material was removed by filtration, and the filtrate was concentrated, diluted with water and extracted with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and concentrated. The obtained crude crystals were washed with diethyl ether to give the title compound (4.58 g, yield 46%) as yellow crystals. purity 80%. M+H: 216.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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